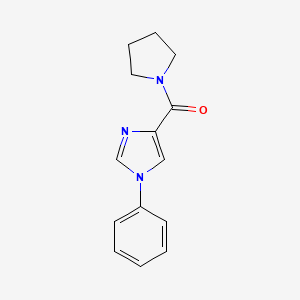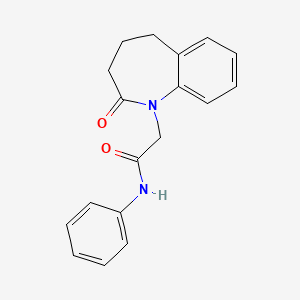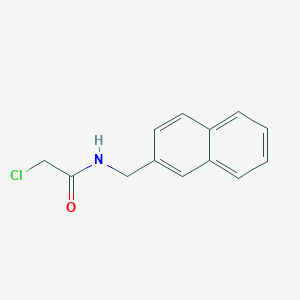
N-(2-pyridin-2-ylethyl)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyridin-2-ylethyl)-1,3-benzothiazol-2-amine, commonly known as BTA-EG6, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTA-EG6 belongs to the family of benzothiazole compounds and is known for its ability to inhibit protein-protein interactions.
Aplicaciones Científicas De Investigación
BTA-EG6 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the interaction between the transcription factor STAT3 and its target DNA, leading to the suppression of cancer cell growth. BTA-EG6 has also been shown to inhibit the interaction between the viral protein NSP3 and the host protein HSP70, leading to the inhibition of viral replication. In addition, BTA-EG6 has been shown to inhibit the interaction between the protein p53 and its negative regulator MDM2, leading to the activation of the p53 pathway.
Mecanismo De Acción
BTA-EG6 is known to inhibit protein-protein interactions by binding to the hydrophobic pockets on the surface of the proteins. The binding of BTA-EG6 to the hydrophobic pocket disrupts the interaction between the two proteins, leading to the inhibition of their function. BTA-EG6 has been shown to have a high binding affinity and selectivity towards its target proteins.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit cancer cell growth, inhibit viral replication, and activate the p53 pathway. BTA-EG6 has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTA-EG6 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has a high binding affinity and selectivity towards its target proteins, making it an effective inhibitor. However, BTA-EG6 also has some limitations. It can be toxic at high concentrations and has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
BTA-EG6 has significant potential for future research. One possible direction is the development of BTA-EG6 derivatives with improved solubility and toxicity profiles. Another direction is the study of BTA-EG6 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. BTA-EG6 can also be studied for its potential use in the treatment of other diseases, such as autoimmune diseases and metabolic disorders.
Métodos De Síntesis
BTA-EG6 can be synthesized using a simple one-pot reaction. The synthesis involves the reaction of 2-aminobenzothiazole with 2-bromoethylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained in good yields and can be purified using column chromatography.
Propiedades
IUPAC Name |
N-(2-pyridin-2-ylethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-2-7-13-12(6-1)17-14(18-13)16-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIIWOUZWOBFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-ethoxy-1-[(3-ethoxyphenyl)methyl]piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627239.png)
![5-[1-[(5-Bromofuran-2-yl)methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627246.png)
![3-chloro-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B6627260.png)


![N-[[(2R)-oxolan-2-yl]methyl]-1-phenylimidazole-4-carboxamide](/img/structure/B6627281.png)
![4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B6627283.png)

![1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6627300.png)



![N-[(1S)-2alpha-Hydroxyindan-1alpha-yl]acrylamide](/img/structure/B6627327.png)
